4'-Nitro-[1,1'-biphenyl]-2-amine
Overview
Description
“4’-Nitro-[1,1’-biphenyl]-2-amine” is a chemical compound with the molecular formula C12H9NO2 . It is a white to yellow needle-like crystalline solid with a sweetish odor .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, the synthesis of 4- (tert-butyl)-4-nitro-1,1-biphenyl has been achieved through Suzuki–Miyaura cross-coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst .
Molecular Structure Analysis
The molecular structure of “4’-Nitro-[1,1’-biphenyl]-2-amine” has been characterized using spectroscopic and single-crystal X-ray diffraction techniques . It crystallizes in a monoclinic crystal system with space group P21/n . The molecular structure is stabilized by C-H···O interactions . The HOMO LUMO energy gap of 3.97 eV indicates that the molecule is soft and highly reactive .
Chemical Reactions Analysis
The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction . Biphenyl derivatives are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .
Physical And Chemical Properties Analysis
The molecular weight of “4’-Nitro-[1,1’-biphenyl]-2-amine” is 199.20 g/mol . The compound is a white to yellow needle-like crystalline solid with a sweetish odor .
Scientific Research Applications
1. Ground vs Excited State M2δ–Ligand Conjugation
- Summary of Application: This compound is used in the study of ground versus excited state M2δ–ligand conjugation. The reactions between Mo2 (TiPB)4, where TiPB = 2,4,6-triisopropylbenzoate and two equivalents of the carboxylic acid LH (LH = 4-nitrobenzoic acid and 4′-nitro [1,1′-biphenyl]-4-carboxylic acid) have been prepared .
- Methods of Application: The compounds have been characterized by 1H NMR, UV-Vis and steady state emission spectroscopy, ns and fs transient absorption spectroscopy and cyclic voltammetry .
- Results or Outcomes: These data indicate stronger ground-state coupling of the Mo2δ and ligand π* systems in I relative to II but this order is reversed in the photo excited S11 MLCT state .
2. Synthesis of Molecular Nanosheets
- Summary of Application: 4’-Nitro-[1,1’-biphenyl]-2-amine is used in the cross-linking of 4′-nitro-1,1′-biphenyl-4-thiol SAM on gold. The resulting self-assembled monolayers (SAMs) can be cross-linked into molecular nanosheets – carbon nanomembranes (CNMs) – via low-energy electron irradiation .
- Methods of Application: The SAM samples were irradiated with different electron energies ranging from 2.5 to 100 eV in ultra-high vacuum and subsequently analysed by complementary techniques .
- Results or Outcomes: A strong energy dependence for the cross section for the cross-linking process was found, the rate of which decreases exponentially towards lower electron energies by about four orders of magnitude .
3. Drug Synthesis
- Summary of Application: Biphenyl derivatives, including 4’-Nitro-[1,1’-biphenyl]-2-amine, are used to produce an extensive range of drugs . They are significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities .
- Results or Outcomes: A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
4. Organic Light-Emitting Diodes (OLEDs)
- Summary of Application: Biphenyl derivatives, including 4’-Nitro-[1,1’-biphenyl]-2-amine, are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) .
- Results or Outcomes: The use of biphenyl derivatives in OLEDs has led to the development of devices with high efficiency, long lifetime, and excellent color purity .
5. Ground vs Excited State M2δ–Ligand Conjugation
- Summary of Application: This compound is used in the study of ground versus excited state M2δ–ligand conjugation. The reactions between Mo2 (TiPB)4, where TiPB = 2,4,6-triisopropylbenzoate and two equivalents of the carboxylic acid LH (LH = 4-nitrobenzoic acid and 4′-nitro [1,1′-biphenyl]-4-carboxylic acid) have been prepared .
- Methods of Application: The compounds have been characterized by 1H NMR, UV-Vis and steady state emission spectroscopy, ns and fs transient absorption spectroscopy and cyclic voltammetry .
- Results or Outcomes: These data indicate stronger ground-state coupling of the Mo2δ and ligand π* systems in I relative to II but this order is reversed in the photo excited S11 MLCT state .
6. NIST Chemistry WebBook
- Summary of Application: The NIST Chemistry WebBook provides thermochemical, thermophysical, and ion energetics data compiled by NIST under the Standard Reference Data Program .
- Results or Outcomes: The use of 4’-Nitro-[1,1’-biphenyl]-2-amine in the NIST Chemistry WebBook has led to the development of a high quality copy of the Database and to verify that the data contained therein have been selected on the basis of sound scientific judgment .
properties
IUPAC Name |
2-(4-nitrophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(15)16/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBSXARSPPODRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211804 | |
Record name | 2-Biphenylamine, 4'-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Nitro-[1,1'-biphenyl]-2-amine | |
CAS RN |
6272-52-2 | |
Record name | 4′-Nitro[1,1′-biphenyl]-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6272-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Biphenylamine, 4'-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6272-52-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Biphenylamine, 4'-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-nitro-[1,1'-biphenyl]-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-Nitro-2-biphenylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6SQ344JTL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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